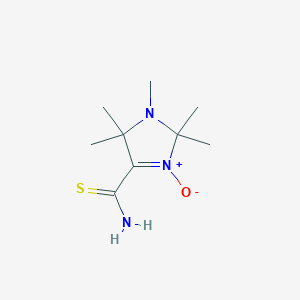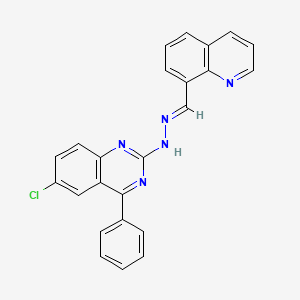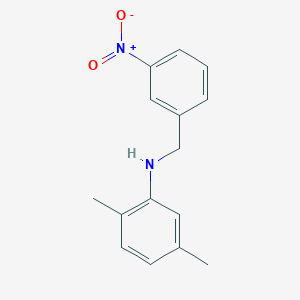![molecular formula C15H12FN3O3S B5850232 N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5850232.png)
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. This compound, also known as FNAC, has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Mecanismo De Acción
The mechanism of action of N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide is not fully understood, but studies have suggested that it may act by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide has also been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide has also been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and survival, including topoisomerase II, tubulin, and Akt. In addition, N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide has been shown to inhibit the expression of various genes involved in cancer cell growth and survival, including Bcl-2 and survivin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide has several advantages for lab experiments, including its high potency and selectivity against cancer cells, its ability to overcome drug resistance in cancer cells, and its potential to inhibit cancer stem cells. However, N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide also has limitations, including its low solubility in aqueous solutions, its potential toxicity to normal cells, and its limited pharmacokinetic and pharmacodynamic properties.
Direcciones Futuras
There are several future directions for the study of N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide, including the development of more efficient and cost-effective synthesis methods, the optimization of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its efficacy and safety in preclinical and clinical studies. In addition, further studies are needed to elucidate the mechanism of action of N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide and to identify its potential applications in other areas of pharmaceutical research.
Métodos De Síntesis
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide has been synthesized using various methods, including the reaction of 2-fluoro-5-nitroaniline with carbon disulfide and 4-methylbenzoyl chloride in the presence of a base, and the reaction of 2-fluoro-5-nitroaniline with thiophosgene and 4-methylbenzoic acid in the presence of a base. The yield and purity of the synthesized compound depend on the method used and the reaction conditions.
Aplicaciones Científicas De Investigación
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide has been studied for its potential applications in pharmaceutical research, particularly in the development of anticancer drugs. Studies have shown that N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide has also been studied for its potential to inhibit the growth of cancer stem cells and to overcome drug resistance in cancer cells.
Propiedades
IUPAC Name |
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S/c1-9-2-4-10(5-3-9)14(20)18-15(23)17-13-8-11(19(21)22)6-7-12(13)16/h2-8H,1H3,(H2,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURYSPGKIFXGRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5850153.png)

![N-[4-(dimethylamino)phenyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5850163.png)
![4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5850169.png)
![5-{[(4-fluorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5850174.png)

![2-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-N-phenylacetamide](/img/structure/B5850191.png)
![4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5850196.png)
![2-[(4-methoxybenzoyl)amino]-6-methylbenzoic acid](/img/structure/B5850204.png)




